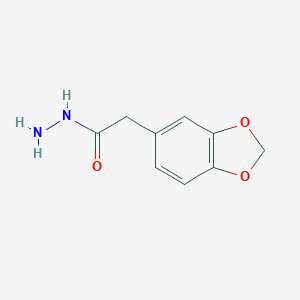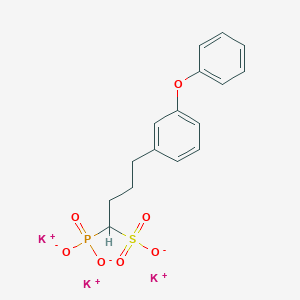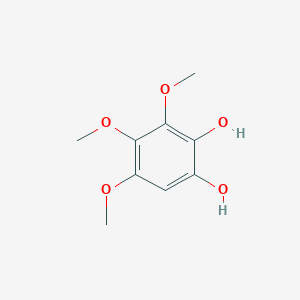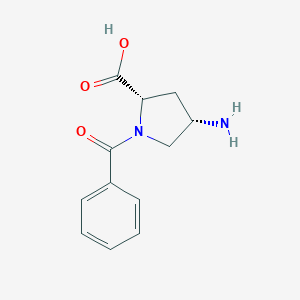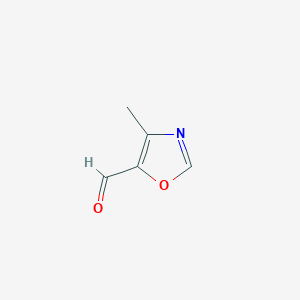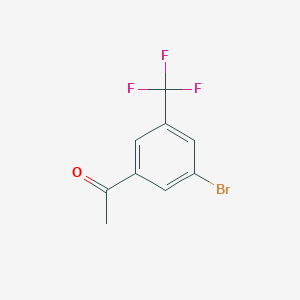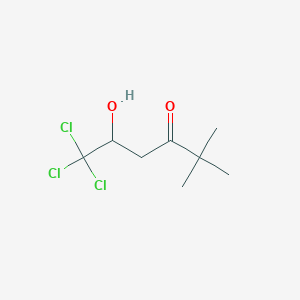
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one, commonly known as TCD Alcohol, is a chemical compound with significant applications in scientific research. It is a chiral compound that possesses a tertiary alcohol functional group and three chlorine atoms. TCD Alcohol is widely used in the synthesis of chiral compounds, as a resolving agent, and as a chiral auxiliary.
Mechanism Of Action
TCD Alcohol acts as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate, which then undergoes a stereoselective reaction. The chiral information of TCD Alcohol is transferred to the product, resulting in the formation of a chiral compound. TCD Alcohol also acts as a resolving agent by forming diastereomeric complexes with racemic mixtures, which can then be separated through various methods, such as crystallization or chromatography.
Biochemical And Physiological Effects
TCD Alcohol has no reported biochemical or physiological effects, as it is primarily used in chemical synthesis and not for medicinal purposes.
Advantages And Limitations For Lab Experiments
TCD Alcohol has several advantages in lab experiments, including its high enantiomeric purity, low toxicity, and ease of use. It is also readily available and relatively inexpensive. However, TCD Alcohol has limitations, such as its limited solubility in certain solvents and its sensitivity to air and moisture.
Future Directions
There are several future directions for the use of TCD Alcohol in scientific research. One area of interest is the development of new chiral ligands for catalysis, particularly in the field of asymmetric hydrogenation. Another area of interest is the application of TCD Alcohol in the synthesis of chiral polymers and materials. Additionally, there is potential for the use of TCD Alcohol in the development of new drugs and pharmaceuticals, particularly those that require chiral synthesis.
Synthesis Methods
TCD Alcohol can be synthesized through several methods, including the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. Another method involves the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a chiral auxiliary, such as (S)-(+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane. The resulting product is then treated with diisobutylaluminum hydride to yield TCD Alcohol.
Scientific Research Applications
TCD Alcohol has significant applications in scientific research, particularly in the synthesis of chiral compounds. It is widely used as a resolving agent for the separation of racemic mixtures and as a chiral auxiliary in asymmetric synthesis. TCD Alcohol is also used in the synthesis of chiral ligands for catalysis, such as in the preparation of chiral ruthenium complexes for asymmetric hydrogenation reactions.
properties
CAS RN |
1552-30-3 |
|---|---|
Product Name |
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one |
Molecular Formula |
C8H13Cl3O2 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
6,6,6-trichloro-5-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H13Cl3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h6,13H,4H2,1-3H3 |
InChI Key |
FQGPSSYHVXSBCF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O |
synonyms |
6,6,6-TRICHLORO-5-HYDROXY-2,2-DIMETHYLHEXAN-3-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



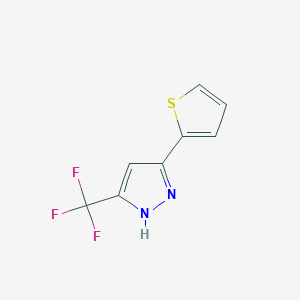
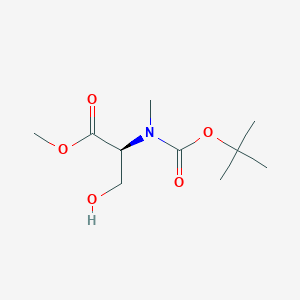
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
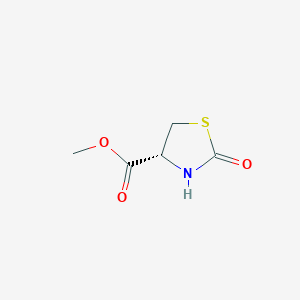
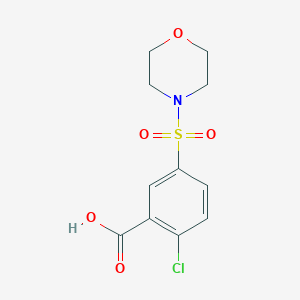
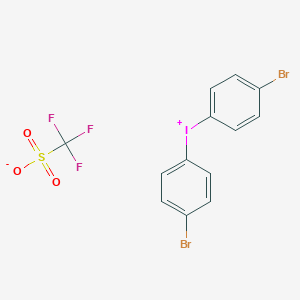
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
